molecular formula C60H80N2O21 B1206057 Ditrisarubicin C CAS No. 87385-18-0

Ditrisarubicin C

Número de catálogo: B1206057
Número CAS: 87385-18-0
Peso molecular: 1165.3 g/mol
Clave InChI: SGOOJJACKKMDRV-NCSOINJOSA-N
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Descripción

Ditrisarubicin C is a naturally occurring anthracycline antibiotic isolated from Streptomyces species, notably identified in bioactive extracellular vesicles produced by environmental Streptomyces strains . Structurally, it belongs to the cosmomycin/ditrisarubicin family, characterized by a hexaglycosylated β-rhodomycin backbone with six sugar moieties, including cinerulose B, 2-deoxyfucose, and rhodosamine . Its molecular formula is C₆₀H₈₀N₂O₂₁, with a molecular weight of 1,165.29 g/mol, and it exhibits distinct UV absorption peaks at 241 nm (ε = 348), 300 nm (ε = 75), and 568 nm (ε = 134) in 0.1 N sodium hydroxide .

Ditrisarubicin C demonstrates potent cytostatic and antitumor activity, particularly against adriamycin (doxorubicin)-resistant mouse leukemia models, attributed to its exceptionally high DNA-binding constant . Additionally, it exhibits broad-spectrum antimicrobial activity, inhibiting Staphylococcus aureus at a minimum inhibitory concentration (MIC) of 0.016 µg/mL . Its acute toxicity (LD₅₀) in mice is 5–10 mg/kg via intraperitoneal injection, comparable to other anthracyclines .

Propiedades

Número CAS

87385-18-0

Fórmula molecular

C60H80N2O21

Peso molecular

1165.3 g/mol

Nombre IUPAC

(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-10-[(2S,4S,5S,6S)-4-(dimethylamino)-6-methyl-5-[(2S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C60H80N2O21/c1-12-60(70)24-40(79-43-20-32(61(8)9)56(29(6)73-43)81-45-23-38-57(30(7)75-45)83-59-39(77-38)22-36(65)26(3)76-59)47-50(54(69)48-49(53(47)68)52(67)46-31(51(48)66)14-13-15-35(46)64)58(60)82-44-21-33(62(10)11)55(28(5)74-44)80-42-19-17-37(27(4)72-42)78-41-18-16-34(63)25(2)71-41/h13-16,18,25-30,32-33,37-45,55-59,64,68-70H,12,17,19-24H2,1-11H3/t25-,26-,27-,28-,29-,30-,32-,33-,37?,38-,39-,40-,41-,42-,43-,44-,45-,55+,56+,57+,58+,59-,60+/m0/s1

Clave InChI

SGOOJJACKKMDRV-NCSOINJOSA-N

SMILES

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5C=CC(=O)C(O5)C)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC1C(C(O9)C)OC2C(O1)CC(=O)C(O2)C)N(C)C)O

SMILES isomérico

CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O[C@H]4CCC([C@@H](O4)C)O[C@H]5C=CC(=O)[C@@H](O5)C)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O[C@H]8C[C@@H]([C@@H]([C@@H](O8)C)O[C@H]9C[C@H]1[C@@H]([C@@H](O9)C)O[C@H]2[C@@H](O1)CC(=O)[C@@H](O2)C)N(C)C)O

SMILES canónico

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5C=CC(=O)C(O5)C)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC1C(C(O9)C)OC2C(O1)CC(=O)C(O2)C)N(C)C)O

Sinónimos

ditrisarubicin C

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Table 1: Structural and Spectral Comparison

Compound Molecular Weight (g/mol) Sugar Moieties UV Absorption (λ_max, nm) Solubility Profile
Ditrisarubicin C 1,165.29 6 (Cinerulose B, 2-deoxyfucose, rhodosamine) 241, 300, 568 Soluble in methanol, DMSO; sparingly in water
Daunomycin 563.98 1 (Daunosamine) 480, 495, 530 Soluble in water, methanol
Doxorubicin 543.52 1 (Daunosamine) 480, 495, 530 Soluble in water, methanol
Aclacinomycin A 792.77 3 (Rhodonitrose, cinerulose) 432, 456, 485 Soluble in chloroform, methanol

Key Differences :

  • Glycosylation: Ditrisarubicin C’s hexasaccharide chain enhances DNA intercalation and binding affinity compared to mono- or trisaccharide analogs like daunomycin or aclacinomycin .
  • Polarity: The extensive glycosylation increases polarity, reducing solubility in nonpolar solvents compared to less-glycosylated anthracyclines .

DNA-Binding and Mechanism of Action

  • Ditrisarubicin C: Binds DNA with a higher affinity than daunomycin or doxorubicin, as shown by DNase I footprinting and fluorescence assays. At 4°C, it induces a unique footprinting pattern distinct from daunomycin, suggesting sequence-specific binding at AT-rich regions .
  • Daunomycin/Doxorubicin: Bind DNA via intercalation, primarily at GC-rich sequences, with moderate binding constants (10⁶–10⁷ M⁻¹) .
  • Aclacinomycin: Exhibits weaker DNA binding due to fewer intercalating sites but strong RNA polymerase inhibition .

Pharmacological and Toxicological Profiles

  • Efficacy in Resistant Models : Ditrisarubicin C overcomes multidrug resistance (MDR) mechanisms, such as P-glycoprotein efflux, due to its structural complexity and high DNA affinity .
  • Toxicity: Acute toxicity (LD₅₀ = 5–10 mg/kg) is comparable to doxorubicin (LD₅₀ = 10–15 mg/kg) but higher than aclacinomycin (LD₅₀ = 20–25 mg/kg) .
  • Antimicrobial Activity : Unlike most anthracyclines, Ditrisarubicin C shows potent antibacterial effects, likely due to its ability to disrupt bacterial DNA topology .

Clinical and Research Implications

  • Advantages: Superior DNA binding and resistance profile make Ditrisarubicin C a candidate for refractory cancers.
  • Limitations : Low aqueous solubility and complex synthesis (requiring Streptomyces fermentation) pose challenges for formulation and scalability .

Q & A

Basic Research Questions

Q. What methodologies are recommended to analyze the molecular conformation of Ditrisarubicin C and its interaction with DNA?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to resolve the three-dimensional structure of the compound, particularly focusing on the orientation of its trisaccharide chains. Employ footprinting techniques (e.g., DNase I footprinting) to identify sequence-specific DNA binding sites. Comparative studies with related anthracyclines (e.g., doxorubicin) can contextualize structural differences influencing DNA intercalation .
  • Key Techniques : NMR, X-ray crystallography, fluorescence quenching assays, and molecular dynamics simulations.

Q. How can researchers design experiments to compare the DNA-binding affinity of Ditrisarubicin C with other anthracyclines?

  • Methodological Answer : Conduct equilibrium dialysis or surface plasmon resonance (SPR) assays to measure binding constants (Kd). Standardize experimental conditions (e.g., buffer pH, ionic strength) to ensure comparability. Include control experiments with known anthracyclines (e.g., daunorubicin) to validate methodology .
  • Data Interpretation : Use Scatchard plots to analyze cooperative vs. non-cooperative binding modes and assess thermodynamic parameters (ΔG, ΔH).

Q. What in vitro models are suitable for preliminary assessment of Ditrisarubicin C’s antitumor efficacy?

  • Methodological Answer : Use human cancer cell lines (e.g., leukemia HL-60, breast cancer MCF-7) for cytotoxicity assays (MTT or CCK-8). Pair with flow cytometry to evaluate apoptosis induction (Annexin V/PI staining) and cell cycle arrest (propidium iodide staining). Validate findings with 3D tumor spheroid models to mimic in vivo conditions .

Advanced Research Questions

Q. How can contradictory data on Ditrisarubicin C’s binding kinetics across studies be systematically addressed?

  • Methodological Answer : Perform a meta-analysis of published binding constants, accounting for variables like DNA sequence heterogeneity (e.g., AT-rich vs. GC-rich regions) and experimental protocols. Replicate conflicting studies under standardized conditions, using high-throughput SPR for kinetic profiling. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
  • Case Example : If prior studies report divergent Kd values, test whether variations in DNA topology (linear vs. supercoiled) or temperature influence results.

Q. What strategies optimize the synthesis of Ditrisarubicin C derivatives for enhanced specificity and reduced off-target effects?

  • Methodological Answer : Employ structure-activity relationship (SAR) studies to modify functional groups (e.g., hydroxyl or amino groups on the aglycone). Use computational tools (e.g., molecular docking) to predict interactions with DNA or topoisomerase II. Validate synthetic analogs via high-performance liquid chromatography (HPLC) for purity and mass spectrometry (MS) for structural confirmation .
  • Critical Consideration : Assess cardiac toxicity profiles using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to mitigate risks observed in other anthracyclines.

Q. How should researchers design a QSAR model to predict the antitumor activity of Ditrisarubicin C analogs?

  • Methodological Answer : Compile a dataset of analogs with documented IC50 values against cancer cell lines. Calculate molecular descriptors (e.g., logP, polar surface area, H-bond donors/acceptors) using software like MOE or Schrodinger. Apply machine learning algorithms (e.g., random forest, SVM) to correlate descriptors with activity. Validate the model via leave-one-out cross-validation .
  • Pitfalls to Avoid : Overfitting due to small sample sizes; ensure chemical diversity in the training set.

Q. What experimental frameworks resolve discrepancies in the reported mechanisms of resistance to Ditrisarubicin C?

  • Methodological Answer : Use CRISPR-Cas9 libraries to screen for genes conferring resistance in isogenic cell lines. Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify overexpression of efflux pumps (e.g., ABCB1) or DNA repair pathways. Cross-validate findings with clinical samples from anthracycline-resistant patients .

Methodological Guidance for Data Integrity

  • Reproducibility : Document experimental protocols in line with the Beilstein Journal of Organic Chemistry standards, including detailed synthesis steps, spectral data, and statistical methods (e.g., error bars for triplicate experiments) .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for preclinical research, ensuring humane endpoints and randomization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ditrisarubicin C
Reactant of Route 2
Ditrisarubicin C

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